Dichlorophthalic anhydride
Description
Contextual Significance in Organic Synthesis and Industrial Chemistry
Dichlorophthalic anhydride (B1165640) is a versatile building block in organic synthesis and holds considerable importance in industrial chemistry due to its high reactivity. cymitquimica.commdpi.com The presence of chlorine atoms on the benzene (B151609) ring enhances its electrophilic nature, making it highly susceptible to reactions with nucleophiles such as amines, alcohols, and thiosemicarbazide (B42300). mdpi.com This reactivity is fundamental to its role in synthesizing a wide array of more complex molecules.
In industrial settings, dichlorophthalic anhydride is a key precursor in the manufacturing of:
Polymers: It is used as a monomer in the production of specialty polymers, including polyesters and polyimides, imparting specific properties to the resulting materials. smolecule.com
Dyes and Pigments: The compound is an essential intermediate for creating various dyes and pigments. smolecule.comnordmann.global For instance, it is utilized in the synthesis of quinizarin (B34044) pigments. mdpi.com
Pharmaceuticals: Its reactive nature allows for the construction of diverse heterocyclic compounds and carboxylic acid derivatives that are vital in medicinal chemistry for the development of new drug candidates. mdpi.comsmolecule.com
Agrochemicals: It serves as an intermediate in the synthesis of certain herbicides and pesticides.
Resins and Coatings: The 3,6-dichloro isomer, in particular, is used in the production of resins and coatings. cymitquimica.com
Plasticizers: It is employed in the production of phthalate (B1215562) esters, which function as plasticizers in the plastics industry. mdpi.comsmolecule.com
The synthesis of this compound itself is typically achieved through the chlorination of phthalic anhydride using chlorine gas in the presence of a catalyst like iron(III) chloride at elevated temperatures.
Table 1: Industrial Applications of this compound
| Industrial Sector | Specific Application | Reference |
|---|---|---|
| Plastics & Polymers | Production of phthalate ester plasticizers, specialty polymers | mdpi.comsmolecule.com |
| Chemical Manufacturing | Intermediate for dyes, pigments (e.g., quinizarin), and laboratory chemicals | smolecule.comnordmann.global |
| Pharmaceuticals | Synthesis of heterocyclic compounds and carboxylic acid derivatives for drug development | mdpi.com |
| Agrochemicals | Intermediate for herbicides and pesticides | |
| Materials Science | Production of resins and coatings | cymitquimica.com |
Historical Trajectories of this compound Studies
Early investigations into this compound derivatives date back to at least the early 20th century. A notable publication in the Journal of the American Chemical Society in 1918 detailed the reaction of amines with dichlorophthalic anhydrides, exploring the resulting chemical structures and properties. acs.org This early work laid the groundwork for understanding the fundamental reactivity of this class of compounds.
Historically, the preparation of specific isomers like 3,5-dichlorophthalic anhydride through direct chlorination of phthalic anhydride was known to result in low yields due to the formation of a mixture of chlorinated products. google.com Over the years, research has focused on developing more selective synthesis methods. For instance, patents describe processes for producing 3,5-dichlorophthalic acid by treating N-substituted tetrachlorophthalimides or trichlorophthalimides with zinc and a base, followed by acidification and dehydration to yield the anhydride. google.com This highlights a long-standing effort to control the regioselectivity of chlorination and dechlorination reactions to obtain specific, highly desired isomers. acs.org The study of substitutions on the phthalic ring and their stereoelectronic effects on reaction pathways has also been a significant area of research. mcgill.ca
Current Research Landscape and Emerging Areas
The current research landscape for this compound is characterized by a focus on synthesizing novel compounds and exploring their potential applications, particularly in medicinal chemistry and materials science. Modern computational techniques, such as Density-Functional Theory (DFT), are being employed to study the chemical and physical characteristics of this compound and its derivatives, providing deeper insights into their reactivity. mdpi.commdpi.com
Key areas of contemporary research include:
Synthesis of Novel Bioactive Molecules: Researchers are actively investigating the reaction of this compound with various nucleophiles to create new phthalimide (B116566) and dicarboxylic acid derivatives. mdpi.com These new compounds are then evaluated for a range of biological activities. mdpi.com
Advanced Materials: There is ongoing interest in using this compound as a building block for advanced polymers and materials with specific thermal or flame-retardant properties, often in comparison to other halogenated or non-halogenated anhydrides like tetrachlorophthalic anhydride or maleic anhydride.
Co-crystallization Studies: Research into the co-crystallization of this compound with other molecules is being conducted, which can lead to the development of new crystalline materials with unique properties. stthomas.edu
Analytical Method Development: The development of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), for the efficient separation and analysis of this compound and its isomers remains an active area of study. sielc.com
Market analysis reports for isomers like 3,6-dichlorophthalic anhydride indicate a continued commercial interest, with ongoing tracking of its market trends, downstream applications, and manufacturing methods into 2025. marketpublishers.commarketpublishers.com This suggests that the industrial relevance of this compound is expected to persist, driving further research and development.
Table 2: Current Research Focus on this compound
| Research Area | Description | Techniques/Approaches | Reference |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of new derivatives (phthalimides, dicarboxylic acids) for biological evaluation. | Reaction with nucleophiles (amines, thiosemicarbazide). | mdpi.com |
| Computational Chemistry | Understanding chemical and physical properties to predict reactivity. | Density-Functional Theory (DFT) studies. | mdpi.commdpi.com |
| Materials Science | Development of new polymers and co-crystalline materials. | Co-crystallization, polymerization reactions. | stthomas.edu |
| Analytical Chemistry | Improving separation and analysis of isomers and derivatives. | High-Performance Liquid Chromatography (HPLC). | sielc.com |
| Market Analysis | Tracking commercial trends, production, and applications. | Market research reports. | marketpublishers.commarketpublishers.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
56962-07-3 |
|---|---|
Molecular Formula |
C8H2Cl2O3 |
Molecular Weight |
217.00 g/mol |
IUPAC Name |
4,5-dichloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Cl2O3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2H |
InChI Key |
GAIPRQZXSYSCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)OC2=O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies
Synthesis of Dichlorophthalic Anhydride (B1165640) Isomers
The synthesis of dichlorophthalic anhydride isomers is principally achieved through three main pathways: the chlorination of phthalic anhydride and its derivatives, the dehydration of dichlorophthalic acids, and synthesis from alkali metal phthalates. Each method offers distinct advantages and challenges, particularly concerning the selective formation of specific isomers.
Chlorination of Phthalic Anhydride and Related Precursors
Direct chlorination of phthalic anhydride is a common industrial method for producing chlorinated derivatives. The process can be manipulated to favor certain isomers by controlling reaction conditions.
Vapor-phase chlorination of phthalic anhydride with elemental chlorine at temperatures between 250°C and 400°C can be optimized to produce dichlorophthalic, trichlorophthalic, and tetrachlorophthalic anhydrides. ontosight.ai More specifically, vapor-phase chlorination between 390°C and 460°C has been shown to be highly selective, yielding monochlorinated products with only small amounts of dichlorination. ontosight.ai
Liquid-phase or molten-state chlorination is also utilized. When molten phthalic anhydride is chlorinated in the presence of a ferric chloride catalyst, it results in a mixture of monochloro-isomers, with only a slight preference for 4-chlorophthalic anhydride over 3-chlorophthalic anhydride (a 55:45 ratio). ontosight.ai As the reaction progresses past approximately 50% conversion of the initial phthalic anhydride, the quantity of dichlorinated derivatives increases significantly. google.com The primary dichlorinated isomers formed are 3,4-, 3,6-, and 4,5-dichlorophthalic anhydride. google.com
The synthesis of 4,5-dichlorophthalic anhydride, specifically, can be accomplished by reacting phthalic anhydride with chlorine gas in the presence of a catalyst. ontosight.ai
Dehydration of Dichlorophthalic Acids
A straightforward and high-yielding method for producing dichlorophthalic anhydrides is the dehydration of the corresponding dichlorophthalic acids. This is a common laboratory and industrial-scale synthesis.
The most frequently used dehydrating agent is acetic anhydride. For instance, 4,5-dichlorophthalic anhydride can be prepared by refluxing commercially available 4,5-dichlorophthalic acid with acetic anhydride for several hours. prepchem.comunimib.it The product precipitates upon cooling and can be collected with high purity and yield. prepchem.compatsnap.com Specific laboratory procedures detail heating 4,5-dichlorophthalic acid with acetic anhydride at temperatures around 130-140°C for 1 to 3 hours, resulting in yields as high as 95%. patsnap.comrsc.org Another method involves refluxing the acid in acetic anhydride for 5 hours using a Dean-Stark trap to remove the acetic acid formed during the reaction, yielding the anhydride in 98% yield. unimib.it
Similarly, other isomers like 3,6-dichlorophthalic anhydride can be purified by boiling in xylene, which azeotropically removes water and ensures any residual acid is converted to the anhydride. chemicalbook.com
| Starting Material | Reagent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 4,5-Dichlorophthalic Acid | Acetic Anhydride | Heat at 130°C for 3 hours | Not specified | rsc.org |
| 4,5-Dichlorophthalic Acid | Acetic Anhydride | Reflux for 2 hours | Not specified | prepchem.com |
| 4,5-Dichlorophthalic Acid | Acetic Anhydride | Heat to 140°C for 1 hour | 95.09% | patsnap.com |
| 4,5-Dichlorophthalic Acid | Acetic Anhydride | Reflux for 5 hours with Dean-Stark trap | 98% | unimib.it |
Production from Alkali Metal Phthalates
An alternative route involves the chlorination of alkali metal phthalates. A patented method describes the production of 4,5-dichlorophthalic acid by chlorinating neutral sodium phthalate (B1215562) in an aqueous solution of sodium carbonate at room temperature. google.com The process is catalyzed by the presence of antimony salts. google.com The resulting 4,5-dichlorophthalic acid is then converted to the anhydride, typically through dehydration as described previously. google.com The anhydride mixture can be purified by fractional crystallization from chloroform, with the 4,5-dichlorophthalic anhydride isomer being isolated and further purified by conversion to its sodium salt, treatment with a zinc salt solution, and subsequent regeneration of the acid. google.com
Specialized Synthetic Routes for Isomeric Purity
Achieving high isomeric purity can be challenging with direct chlorination, which often produces a mixture of isomers. Therefore, specialized routes have been developed for specific, difficult-to-isolate isomers.
3,5-Dichlorophthalic Anhydride: Direct chlorination methods produce this isomer in poor yields. google.com A more effective strategy involves the treatment of N-substituted polychlorophthalimides (such as tetrachloro-N-phenylphthalimide) with zinc and a base (e.g., aqueous sodium hydroxide). google.com This reaction selectively removes chlorine atoms, and after acidification, yields 3,5-dichlorophthalic acid. google.com The acid is then readily dehydrated to form 3,5-dichlorophthalic anhydride. google.com
3,6-Dichlorophthalic Anhydride: This isomer can be prepared with high purity through the selective hydrodechlorination of tetrachlorophthalic anhydride. epo.org The process is performed in two successive reactions, as a single-step dechlorination does not work well due to different optimal conditions for removing the first and second chlorine atoms. epo.org This methodology provides a flexible and simple route to chlorinated phthalic acids that are otherwise difficult to obtain. acs.org
Substantially Pure 3-Chlorophthalic Anhydride: While a monochloro-derivative, its synthesis highlights challenges in separating isomers. The preparation of pure 3-chlorophthalic anhydride is hindered because it has a nearly identical boiling point to 4,5-dichlorophthalic anhydride, an impurity formed during the chlorination process. researchgate.net A patented method to circumvent this involves controlling the direct chlorination of phthalic anhydride to a maximum of 50% conversion. google.com By limiting the reaction, the formation of dichlorinated impurities is minimized, allowing for the recovery of substantially pure 3-chlorophthalic anhydride. google.com
Precursor Chemistry and Feedstock Optimization
The selection and optimization of precursors and feedstock are critical for the efficient and cost-effective synthesis of dichlorophthalic anhydrides. The primary feedstocks are phthalic anhydride, its chlorinated derivatives (like tetrachlorophthalic anhydride), and the corresponding dichlorophthalic acids.
The choice of precursor is often dictated by the target isomer. For example, while direct chlorination of phthalic anhydride is a common starting point, it leads to a mixture of isomers. google.com For specific isomers like 3,6-dichlorophthalic anhydride, starting with a more chlorinated precursor like tetrachlorophthalic anhydride and selectively dechlorinating it is a more effective strategy. epo.org This highlights the importance of precursor selection for regiochemical control.
Feedstock optimization also involves economic considerations. Tetrachlorophthalic anhydride is noted as a cheap and readily available starting material, making it an attractive precursor for multi-step syntheses despite the need for subsequent reaction steps. epo.org In contrast, other advanced intermediates may offer higher yields in a single step but can be prohibitively expensive for large-scale production. epo.org
Process control, such as limiting the conversion rate of phthalic anhydride during chlorination, is another form of feedstock optimization. This strategy maximizes the utilization of the feedstock for the desired monochlorinated product while preventing its conversion into less desirable, difficult-to-separate dichlorinated byproducts. google.com
Reaction Condition Parameters and Process Efficiency
The efficiency and selectivity of this compound synthesis are highly dependent on the careful control of reaction parameters, including temperature, catalysts, reagents, and reaction time.
Chlorination: In the liquid-phase chlorination of phthalic anhydride, the reaction temperature is typically maintained between 200°C and 240°C in the presence of a strong non-volatile Lewis acid catalyst. google.com Temperatures below this range significantly slow the reaction rate, while higher temperatures can lead to extensive sublimation of the phthalic anhydride feedstock. google.com Process efficiency is maximized by controlling the conversion to favor the desired product before significant side-reactions occur. google.com
Dehydration: The conversion of dichlorophthalic acids to their anhydrides is generally a high-efficiency process. Using acetic anhydride as the dehydrating agent, reactions are often run at reflux or elevated temperatures (130-140°C) for 1 to 5 hours. unimib.itpatsnap.comrsc.org These conditions typically result in high yields, often exceeding 90%. unimib.itpatsnap.com The use of a Dean-Stark trap to remove the formed acetic acid or water (when using solvents like xylene) can drive the reaction to completion and improve efficiency. unimib.itchemicalbook.com
Mechanistic Insights into Anhydride Formation
The conversion of dichlorophthalic acid to this compound is fundamentally an intramolecular dehydration reaction. This process involves the removal of a water molecule from the two carboxylic acid groups, leading to the formation of a stable five-membered anhydride ring. The reaction is typically facilitated by the use of a dehydrating agent, with acetic anhydride being a common and effective choice, or through thermal means. coconote.appfiveable.me The underlying mechanism is a multi-step process involving nucleophilic acyl substitution. lscollege.ac.infiveable.me
The reaction commences with the activation of one of the carboxylic acid groups of dichlorophthalic acid. When acetic anhydride is employed as the dehydrating agent, one of the carbonyl carbons of acetic anhydride is attacked by the hydroxyl oxygen of a carboxylic acid group on the dichlorophthalic acid molecule. This initial nucleophilic attack leads to the formation of a tetrahedral intermediate.
This intermediate is unstable and quickly collapses. The process results in the formation of a mixed anhydride of dichlorophthalic acid and acetic acid, with the concurrent elimination of an acetate (B1210297) ion, which then abstracts a proton to form acetic acid. reddit.com This mixed anhydride is a critical intermediate species in the reaction pathway.
The formation of the mixed anhydride significantly enhances the electrophilicity of the newly formed carbonyl center. This activation facilitates the subsequent and final step of the reaction: an intramolecular nucleophilic acyl substitution. The hydroxyl oxygen of the second carboxylic acid group on the same dichlorophthalic acid molecule now acts as an intramolecular nucleophile. fiveable.me It attacks the electrophilic carbonyl carbon of the mixed anhydride portion of the molecule.
This intramolecular attack results in the formation of a new tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of an acetate leaving group and the formation of the cyclic this compound. The proximity of the reacting groups in the dichlorophthalic acid molecule makes this intramolecular cyclization a sterically favored and efficient process, driving the reaction towards the formation of the stable five-membered anhydride ring. youtube.com
Activation: Nucleophilic attack of a carboxylic acid group on the dehydrating agent (e.g., acetic anhydride) to form a mixed anhydride intermediate. reddit.com
Intramolecular Cyclization: Nucleophilic attack by the second carboxylic acid group on the activated carbonyl center of the mixed anhydride. fiveable.me
Dehydration: Elimination of a leaving group (e.g., acetate) and a proton to form the final cyclic anhydride and a molecule of water (which is scavenged by the dehydrating agent).
The efficiency of this process is a key factor in the industrial production and laboratory synthesis of this compound, providing a reliable method for accessing this important chemical intermediate.
Nucleophilic Ring-Opening Reactions of the Anhydride Moiety
The core of this compound's reactivity lies in the electrophilic nature of the carbonyl carbons within the anhydride ring. This facilitates nucleophilic attack, leading to the cleavage of one of the acyl-oxygen bonds and the formation of an intermediate carboxylic acid derivative. This initial ring-opening is often followed by a subsequent intramolecular cyclization, depending on the nature of the nucleophile and the reaction conditions.
The reaction of 4,5-dichlorophthalic anhydride with thiosemicarbazide (B42300) serves as a key pathway to synthesize complex heterocyclic structures. When 4,5-dichlorophthalic anhydride is treated with thiosemicarbazide in a solvent such as boiling glacial acetic acid, a nucleophilic ring-opening reaction occurs. mdpi.com The terminal amino group of thiosemicarbazide acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid. mdpi.com
This reaction is typically carried out under reflux conditions for several hours to ensure completion. mdpi.com The resulting product, a carboxylic acid derivative, precipitates from the reaction mixture upon cooling and can be isolated in good yield. mdpi.com The structure of this product is characterized by the presence of both a carboxylic acid group and a thiosemicarbazide moiety attached to the dichlorinated benzene (B151609) ring. mdpi.com This initial product can then serve as a versatile intermediate for further cyclization and condensation reactions to form more complex heterocyclic systems. mdpi.comnih.gov
Table 1: Synthesis of 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid
| Reactants | Solvent | Conditions | Product | Yield | Melting Point (°C) |
|---|
Data sourced from Molecules (2022). mdpi.com
The reaction of this compound with primary amines is a fundamental transformation that leads to the formation of phthalimides and related dicarboxylic acid derivatives. mdpi.comucla.eduresearchgate.netnih.gov This reactivity is a cornerstone of the Gabriel synthesis of primary amines and is widely used in the preparation of various nitrogen-containing compounds. The nucleophilic amino group readily attacks the anhydride, initiating a ring-opening and subsequent cyclization cascade.
The initial step in the reaction of 4,5-dichlorophthalic anhydride with amines is the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This results in the opening of the anhydride ring to form a carboxylic acid derivative, specifically a 2-carbamoyl-4,5-dichlorobenzoic acid. mdpi.comucla.eduresearchgate.net For instance, the reaction with 2-amino-thiophene-3-carboxylic acid ethyl ester in boiling glacial acetic acid yields the corresponding open-chain carboxylic acid. mdpi.com Similarly, reactions with other amines like 2-amino-5-methyl-benzoic acid and 3-amino-2-naphthoic acid also proceed smoothly in glacial acetic acid under reflux to give the respective dicarboxylic acid products. nih.gov The formation of these intermediates is confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry. mdpi.comucla.eduresearchgate.net
Following the initial ring-opening, the intermediate carboxylic acid derivative can undergo an intramolecular cyclocondensation reaction to form a stable five-membered phthalimide (B116566) ring. This dehydration step is often promoted by heating the intermediate in a suitable solvent, such as acetic anhydride. mdpi.com For example, the carboxylic acid derivatives formed from the reaction of 4,5-dichlorophthalic anhydride with aminothiophene esters can be cyclized to their corresponding phthalimide products upon refluxing in acetic anhydride. mdpi.com
In some cases, the reaction can be directed to favor the formation of the phthalimide product in a one-pot synthesis by carefully selecting the reaction conditions. The reaction of 4,5-dichlorophthalic anhydride with ethylenediamine, for instance, primarily yields the corresponding N-(2-aminoethyl)-4,5-dichlorophthalimide, with the open-chain carboxylic acid derivative being a minor product. mdpi.comnih.gov The resulting phthalimide structures are highly stable and serve as important building blocks in medicinal chemistry and materials science. mdpi.comucla.eduresearchgate.net
Table 2: Products from the Reaction of 4,5-Dichlorophthalic Anhydride with Various Amines
| Amine Reactant | Product Type | Product Name |
|---|---|---|
| Ethylenediamine | Phthalimide | N-(2-aminoethyl)-4,5-dichlorophthalimide |
| 2-Amino-thiophene-3-carboxylic acid ethyl ester | Carboxylic Acid | 4,5-Dichloro-2-((3-(ethoxycarbonyl)thiophen-2-yl)carbamoyl)benzoic acid |
| 4-Aminothiophene-3-methylcarboxylate hydrochloride | Carboxylic Acid | 4,5-Dichloro-2-((4-(methoxycarbonyl)thiophen-3-yl)carbamoyl)benzoic acid |
| 2-Amino-5-methyl-benzoic acid | Carboxylic Acid | 2-((2-Carboxy-4-methylphenyl)carbamoyl)-4,5-dichlorobenzoic acid |
Data compiled from Molecules (2022). mdpi.comnih.gov
The reaction of phthalic anhydrides with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of phthalazinone derivatives, which are a class of nitrogen-containing heterocyclic compounds with significant pharmacological interest. longdom.org The reaction typically proceeds through a nucleophilic attack of the hydrazine on the anhydride, followed by a cyclization step.
The interaction of this compound with hydrazine hydrate (B1144303) is expected to follow a similar pathway, leading to the formation of dichlorinated phthalazinone structures. The reaction is generally carried out in a protic solvent like ethanol (B145695) or acetic acid. longdom.org The initial nucleophilic attack by one of the amino groups of hydrazine opens the anhydride ring to form an acyl hydrazide intermediate. Subsequent intramolecular cyclization through the elimination of a water molecule yields the stable phthalazinone ring system.
The presence of substituents on the phthalic anhydride ring can significantly influence the rate and outcome of the ring-closure reaction. The two chlorine atoms on the this compound ring are strongly electron-withdrawing. These substituents increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by hydrazine. This enhanced reactivity can facilitate the initial ring-opening step.
Furthermore, the electron-withdrawing nature of the chlorine atoms affects the acidity of the intermediate acyl hydrazide. This can influence the ease of the subsequent intramolecular cyclization. While specific studies on the stereoelectronic effects in the cyclization of this compound with hydrazine are not extensively detailed in the provided context, general principles suggest that the electronic properties of the substituents play a crucial role in modulating the reactivity of the intermediates and the stability of the transition states leading to the final heterocyclic product. The electron-withdrawing groups can impact the electron density on the atoms involved in the ring closure, thereby affecting the activation energy of this step.
Interactions with Hydrazine and Hydrazine Derivatives
Electrophilic Aromatic Substitution Reactions
This compound can participate in electrophilic aromatic substitution (EAS) reactions, where the anhydride acts as the acylating agent. In these reactions, the aromatic ring of another molecule attacks one of the carbonyl carbons of the anhydride. This process is a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds with an aromatic moiety. The reaction proceeds via the generation of a potent electrophile that can overcome the aromatic stability of the substrate.
Acylation is a specific type of electrophilic aromatic substitution where an acyl group (R-C=O) is introduced onto an aromatic ring. This compound serves as a source for a dichlorobenzoyl carboxylic acid moiety. The reaction is initiated by the activation of the anhydride by a Lewis acid, which polarizes a carbonyl group, making it highly electrophilic. The aromatic substrate then attacks this activated carbonyl carbon. A key advantage of using an anhydride for acylation is that the resulting ketone product is deactivated towards further substitution, which prevents the polysubstitution often observed in similar reactions like Friedel-Crafts alkylation.
Friedel-Crafts Type Condensations
The Friedel-Crafts reaction is a classic method for the acylation of aromatic compounds. When this compound is used, the reaction is technically a condensation, as it involves the joining of two molecules with the opening of the anhydride ring. This reaction leads to the formation of a keto acid, specifically a (dichlorobenzoyl)benzoic acid derivative, where the position of the dichlorobenzoyl group on the reacting aromatic ring depends on the directing effects of any substituents present on that ring.
This compound can react with a variety of aromatic hydrocarbons and their derivatives, such as benzene, toluene, and anisole, in the presence of a suitable catalyst. The reactivity of the aromatic substrate is crucial; aromatic compounds bearing electron-donating groups are more susceptible to electrophilic attack and thus react more readily. For instance, anisole, with its electron-donating methoxy (B1213986) group, would be more reactive than benzene. The reaction results in the formation of a new carbon-carbon bond, linking the aromatic substrate to one of the carbonyl carbons of the original anhydride. This opens the anhydride ring to yield a carboxylic acid functional group on the other carbonyl.
The success of the Friedel-Crafts condensation of this compound heavily relies on the choice of catalyst and the reaction conditions.
Catalysts: Strong Lewis acids are typically required to activate the anhydride. Aluminum chloride (AlCl₃) is the most common and effective catalyst for this transformation. chemcess.com Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄) can also be employed. chemcess.com Unlike other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even super-stoichiometric amounts of the Lewis acid. chemcess.com This is because the Lewis acid forms a stable complex with the ketone product, rendering it inactive as a catalyst. nih.gov This complex must be hydrolyzed during aqueous workup to liberate the final product.
Reaction Conditions: The reaction is typically carried out in an inert solvent, such as nitrobenzene (B124822) or carbon disulfide, to dissolve the reactants and facilitate the reaction. Temperature control is also important; while some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. The choice of solvent can also influence the regioselectivity of the acylation, particularly with substituted aromatic substrates.
| Parameter | Typical Range/Value | Rationale/Notes |
|---|---|---|
| Aromatic Substrate | Benzene, Toluene, Anisole, etc. | Electron-rich aromatics are more reactive. |
| Catalyst | AlCl₃, FeCl₃, BF₃ | Activates the anhydride for electrophilic attack. |
| Catalyst Stoichiometry | 1.0 - 2.5 equivalents | Stoichiometric amounts are needed due to product complexation. chemcess.comnih.gov |
| Solvent | Nitrobenzene, CS₂, Dichloromethane | Inert solvent to dissolve reactants. |
| Temperature | 0 °C to 100 °C | Dependent on the reactivity of the aromatic substrate. |
| Reaction Time | 1 - 24 hours | Monitored by techniques like TLC or GC for completion. |
Polymerization and Copolymerization Mechanisms
This compound is a valuable monomer for the synthesis of polyesters through ring-opening copolymerization (ROCOP). This method offers excellent control over polymer molecular weight and dispersity.
The mechanism typically involves the copolymerization of the anhydride with an epoxide, such as propylene (B89431) oxide or cyclohexene (B86901) oxide. This reaction is mediated by a metal-based catalyst, often in conjunction with a nucleophilic co-catalyst. The process is believed to proceed via a coordination-insertion pathway.
The key steps in the mechanism are:
Initiation: The metal catalyst activates a molecule of the epoxide by coordinating to its oxygen atom.
Ring-Opening: A nucleophile, which can be part of the catalyst system or a separate co-catalyst, attacks a carbon atom of the coordinated epoxide, causing the ring to open and forming a metal-alkoxide bond.
Propagation: The metal-alkoxide end of the growing polymer chain then attacks a carbonyl carbon of the this compound monomer. This inserts the anhydride unit into the polymer chain and generates a metal-carboxylate species. This carboxylate then attacks another epoxide molecule, regenerating the metal-alkoxide and continuing the cycle.
This alternating insertion of epoxide and anhydride monomers leads to the formation of a polyester (B1180765). The choice of catalyst is critical for achieving high selectivity for the alternating copolymer over the formation of polyether homopolymer from the epoxide. Various catalytic systems, including chromium, zinc, and manganese complexes, have been shown to be effective for the ROCOP of cyclic anhydrides and epoxides.
| Catalyst System | Epoxide Monomer | Co-catalyst/Initiator | Resulting Polymer |
|---|---|---|---|
| Chromium(III) Salen Complexes | Cyclohexene Oxide | 4-(Dimethylamino)pyridine (DMAP) | Alternating Polyester |
| Zinc Glutarate (ZnGA) | Propylene Oxide | None (heterogeneous catalyst) | Alternating Polyester |
| Manganese(III) Schiff Base Complexes | Styrene Oxide | Bis(triphenylphosphine)iminium chloride (PPNCl) | Alternating Polyester |
| Dizinc Complexes | Cyclohexene Oxide | Cyclohexane diol | Alternating Polyester |
Photoreduction Studies and Radical Formation
The presence of chloro-substituents on the aromatic ring of this compound influences its electronic properties and susceptibility to radical reactions. Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the molecule's reactivity.
Research on 4,5-dichlorophthalic anhydride has indicated that the chlorine atoms are the most reactive sites for a free radical attack. This is determined by calculating Fukui functions, which predict the most likely sites for nucleophilic, electrophilic, and radical attacks based on changes in electron density. The function ƒ⁰, which corresponds to radical attack, is found to be highest at the chlorine atoms.
While specific experimental studies on the photoreduction of this compound are not widely documented, the formation of radical anions is a plausible primary step in such a process. Upon irradiation in the presence of an electron donor, the anhydride could accept an electron to form a radical anion. The stability and subsequent reaction pathways of this radical anion would be influenced by the electron-withdrawing nature of both the anhydride group and the chlorine atoms. The formation of a dichloride radical anion (Cl₂•⁻) is a known phenomenon in aqueous solutions containing chloride ions and is a powerful oxidizing agent, indicating the potential for complex radical chemistry involving the chloro-substituents of the anhydride under reductive conditions.
Chemical Reactivity and Transformation Pathways
Chemical Reactivity
The efficiency and lifetime of this triplet state are influenced by the molecular structure, including the presence of heavy atoms like chlorine. The chlorine atoms can enhance the rate of intersystem crossing through the heavy-atom effect, potentially leading to a higher triplet quantum yield. The dynamics of this triplet state, including its decay pathways (e.g., phosphorescence, non-radiative decay, or photochemical reactions), would be key determinants of its role in photo-induced reactions. Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the energies of the singlet and triplet states and the probabilities of transitions between them, offering a theoretical framework for understanding the excited state dynamics of dichlorophthalic anhydride (B1165640).
The formation of anion radicals is a key step in the electron-transfer reactions of many organic compounds. For dichlorophthalic anhydride, the addition of an electron to its lowest unoccupied molecular orbital (LUMO) would result in the formation of a radical anion. Computational studies on related compounds, such as 4,5-dichlorophthalic anhydride, have been used to calculate electron affinity (EA) and other electronic properties. mdpi.com These calculations indicate that the presence of electron-withdrawing chlorine atoms and the anhydride functionality would contribute to a positive electron affinity, suggesting that the formation of the anion radical is energetically favorable.
The stability and subsequent reactivity of this anion radical would be influenced by the distribution of spin density and charge across the molecule. The chlorine atoms could potentially be eliminated as chloride ions, a common pathway for the dissociation of radical anions of chlorinated aromatic compounds.
Hydrogen adducts can be formed by the addition of a hydrogen atom to the this compound molecule, often at an unsaturated site. This process can be relevant in radical-mediated reactions. The specific sites of hydrogen addition and the stability of the resulting radical species could be predicted using computational methods to calculate the energies of the possible adducts.
| Property | Description | Relevance to Anion Radical Formation |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | A positive EA indicates that the formation of the anion radical is energetically favorable. |
| Lowest Unoccupied Molecular Orbital (LUMO) | The lowest energy molecular orbital that is not occupied by electrons. | The energy and character of the LUMO influence the ease of electron acceptance to form the anion radical. |
This table is based on general chemical principles as direct experimental values for this compound were not found in the search results.
Hydrodechlorination is a chemical process that involves the removal of chlorine atoms from a molecule and their replacement with hydrogen atoms. This process is significant for the detoxification of chlorinated organic compounds and for the synthesis of specific, less-chlorinated molecules.
The selective hydrodechlorination of chlorinated phthalic anhydrides has been investigated as a method to produce valuable chemical intermediates. For instance, the catalytic hydrodechlorination of tetrachlorophthalic anhydride can be controlled to yield dichlorophthalic acid isomers. The process typically involves a catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, which can be hydrogen gas or a hydrogen donor molecule.
The reaction conditions, including temperature, pressure, solvent, and the nature of the catalyst and base, play a crucial role in the selectivity of the hydrodechlorination process. By carefully optimizing these variables, it is possible to achieve the selective removal of specific chlorine atoms from the aromatic ring. For example, studies have focused on the preparation of 3,6-dichlorophthalic acid and 3-chlorophthalic acid through the selective hydrodechlorination of more highly chlorinated phthalic anhydrides or acids. acs.org
The mechanism of catalytic hydrodechlorination generally involves the oxidative addition of the carbon-chlorine bond to the metal catalyst surface, followed by hydrogenolysis of the resulting organometallic intermediate. The reactivity of the C-Cl bonds can be influenced by their position on the aromatic ring and the presence of other substituents.
| Reactant | Product(s) | Catalyst | Key Findings |
| Tetrachlorophthalic Anhydride / Acid | Dichlorophthalic Acid / 3-Chlorophthalic Acid | Pd/C | Selective removal of chlorine atoms can be achieved by optimizing reaction conditions. acs.org |
Derivatives of Dichlorophthalic Anhydride: Synthesis and Structural Elucidation
Synthesis of Dichlorophthalate Esters
The synthesis of dichlorophthalate esters from dichlorophthalic anhydride (B1165640) is a direct application of the well-established esterification reaction. Phthalic anhydrides are widely utilized in the chemical industry for the production of phthalate (B1215562) esters, which have significant applications, notably as plasticizers nih.gov. The general reaction involves the nucleophilic attack of an alcohol on one of the carbonyl carbons of the anhydride ring. This ring-opening is typically followed by a dehydration step to form the diester.
The process is generally carried out by heating the dichlorophthalic anhydride with an excess of the desired alcohol in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, water is often removed as it is formed.
General Reaction Scheme: C₈H₂Cl₂O₃ + 2 R-OH ⇌ C₈H₂Cl₂(COOR)₂ + H₂O (this compound + Alcohol ⇌ Dichlorophthalate Ester + Water)
The specific isomer of the this compound (e.g., 3,6-dichloro or 4,5-dichloro) will determine the substitution pattern on the resulting ester's benzene (B151609) ring. A variety of alcohols, from simple alkanols to more complex structures, can be employed, leading to a broad range of esters with tailored physical and chemical properties.
Formation of Halogenated Phthalocyanines and Related Macrocycles
This compound is a key building block for producing halogenated phthalocyanines, a class of robust and intensely colored macrocyclic compounds. The synthesis typically involves a template reaction where four molecules of a phthalic acid derivative, in this case, this compound, cyclize around a central metal ion.
The reaction is generally performed at high temperatures (around 200 °C) in a high-boiling point solvent such as nitrobenzene (B124822). A nitrogen source, commonly urea, is required to form the isoindoline (B1297411) precursor which then undergoes cyclotetramerization. A metal salt (e.g., cobalt chloride) is added to act as a template, yielding the metal-containing phthalocyanine (B1677752). The presence of the chlorine atoms on the starting anhydride results in a peripherally substituted, halogenated phthalocyanine macrocycle. These chloro-substituents significantly influence the electronic properties and solubility of the final compound.
Illustrative Reaction: 4 C₈H₂Cl₂O₃ + MClₓ + Urea → M(C₃₂H₁₂Cl₈N₈) + By-products (4 this compound + Metal Salt + Urea → Metal Octachlorophthalocyanine)
This method allows for the synthesis of various metal octachlorophthalocyanines, which are of interest for applications in catalysis, chemical sensors, and materials science.
Synthesis of Novel Heterocyclic Compounds and Scaffolds
The reactivity of the anhydride group with binucleophiles, particularly those containing nitrogen, makes this compound a valuable starting material for the synthesis of a variety of heterocyclic structures.
Dichlorophthalazine diones are synthesized by the condensation reaction of this compound with hydrazine (B178648) or its derivatives. For instance, the reaction of a chlorophthalic anhydride with methylhydrazine has been shown to produce the corresponding N-methyl-chlorophthalazinedione. The reaction proceeds by the initial formation of a hydrazide intermediate, which then undergoes intramolecular cyclization via dehydration to yield the stable heterocyclic dione (B5365651) ring system.
The reaction conditions can be controlled to selectively form the desired product. This synthetic route provides access to a scaffold that is a precursor for more complex, potentially pharmacologically active molecules.
| Reactant 1 | Reactant 2 | Product |
| This compound | Hydrazine Hydrate (B1144303) | Dichlorophthalazine-1,4-dione |
| This compound | Methylhydrazine | 2-Methyl-dichlorophthalazine-1,4-dione |
The chemical reactivity of 4,5-dichlorophthalic anhydride towards various nitrogen-containing nucleophiles has been explored to produce a range of dicarboxylic acid and phthalimide (B116566) derivatives nih.gov. The reaction typically involves refluxing the anhydride with the amine or hydrazine derivative in a suitable solvent like glacial acetic acid nih.gov. The nucleophilic attack opens the anhydride ring, and subsequent reactions can lead to cyclized products (imides) or remain as the open-chain dicarboxylic acid derivative.
This approach has been used to synthesize a variety of compounds by reacting 4,5-dichlorophthalic anhydride with nucleophiles such as thiosemicarbazide (B42300) and various aromatic and aliphatic amines nih.gov.
Table of Synthesized Derivatives from 4,5-Dichlorophthalic Anhydride
| Nucleophile | Reaction Conditions | Resulting Compound Class |
|---|---|---|
| Thiosemicarbazide | Reflux in glacial acetic acid | Carbamothioyl-hydrazine-carbonyl-dichlorobenzoic acid |
| Ethylene (B1197577) Diamine | Reflux in glacial acetic acid | N-(2-aminoethyl)-dichlorophthalimide |
| 2-Amino-thiophene-3-carboxylic acid ethyl ester | Reflux in glacial acetic acid | Dicarboxylic acid derivative |
Preparative Routes to Fluorinated Phthalic Acid Derivatives
The conversion of this compound to fluorinated phthalic acid derivatives is not a direct transformation but can be achieved through a halogen exchange (Halex) reaction. This type of nucleophilic aromatic substitution (SNAr) involves replacing chlorine atoms with fluorine atoms. Such reactions are challenging because aromatic chlorides are generally less reactive than other halides in SNAr reactions.
The synthesis of fluorinated aromatics from chlorinated precursors often requires specific catalysts and conditions. For instance, processes using alkali metal fluorides, such as potassium fluoride (B91410) (KF), are employed to facilitate the exchange. The reaction may be conducted in a polar aprotic solvent at elevated temperatures. The synthesis of 2,4,5-trifluorobenzoic acid from tetrachlorophthalic anhydride, for example, involves a key fluorination step using KF, demonstrating the feasibility of this type of transformation in related systems. The anhydride moiety would likely need to be hydrolyzed to the diacid or converted to another derivative before or after the halogen exchange, followed by re-formation of the anhydride if desired.
The efficiency of the halogen exchange is highly dependent on the substrate, the choice of fluoride source, catalyst, and reaction conditions.
Structural Confirmation of Synthesized Derivatives
The structural elucidation of the derivatives synthesized from this compound relies on a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of the synthesized molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure, including the position of substituents on the aromatic ring and the structure of alkyl or aryl groups in esters and other derivatives nih.gov.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. For example, the characteristic strong carbonyl (C=O) stretching absorptions for the anhydride group (typically two bands) or the ester group are readily identifiable. The disappearance of the anhydride bands and the appearance of new bands corresponding to the derivative product confirm the reaction's success nih.gov.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy nih.gov.
X-ray Crystallography : For crystalline derivatives, such as some halogenated phthalocyanines, single-crystal X-ray diffraction provides unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry.
These analytical methods, often used in combination, provide comprehensive evidence for the unambiguous structural confirmation of the synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds, including derivatives of this compound. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), researchers can piece together the molecular framework. mdpi.com
In the ¹H NMR spectra of 4,5-dichlorophthalic anhydride derivatives, the protons on the aromatic ring typically appear as singlets due to their specific substitution pattern. mdpi.com For instance, in one study, the two aromatic protons (H-3 and H-6) of a derivative showed two distinct singlets at approximately 8.07 ppm and 8.22 ppm. mdpi.com Protons associated with substituent groups introduced during synthesis also provide characteristic signals. For example, a methyl group (-CH₃) may appear as a singlet around 2.22 ppm, while exchangeable protons like those in an amine (-NH) or amide (-NH-CO-) group can be observed at more downfield shifts, sometimes exceeding 10 ppm. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. A key indicator for the successful derivatization of 4,5-dichlorophthalic anhydride is the presence of signals for the two chlorinated carbons (C-4 and C-5) of the phenyl ring, which are consistently found at approximately 135.0 ppm and 138.0 ppm. mdpi.com Carbonyl carbons (C=O) in imide or dione structures resonate significantly downfield, with chemical shifts often appearing around 163.3 ppm for equivalent dione carbons or in the 165.5-166.6 ppm range for carboxyl-carbonyl carbons. mdpi.com The carbon of a methyl group, corresponding to the proton signal mentioned earlier, would have a characteristic resonance at about 20.45 ppm. mdpi.com
The table below summarizes representative NMR data for derivatives of 4,5-dichlorophthalic anhydride.
| Compound Type | Nucleus | Signal (δ ppm) | Assignment |
| Dichloro-substituted Phenyl Moiety | ¹H | ~8.1-8.2 | Aromatic Protons (H-3, H-6) |
| Dichloro-substituted Phenyl Moiety | ¹³C | ~135.0, ~138.0 | Chlorinated Carbons (C-4, C-5) |
| Imide/Dione Derivative | ¹³C | ~163.0-163.3 | Equivalent Dione Carbons (C=O) |
| Methyl-substituted Derivative | ¹H | ~2.2-2.5 | Methyl Protons (-CH₃) |
| Methyl-substituted Derivative | ¹³C | ~20.5-21.1 | Methyl Carbon (-CH₃) |
| Carboxylic Acid Derivative | ¹³C | ~166.5 | Carboxyl Carbon (-COOH) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. nih.gov By measuring the absorption of infrared radiation by molecular vibrations, a characteristic spectrum is produced that acts as a molecular fingerprint. For derivatives of this compound, IR spectroscopy is crucial for confirming the conversion of the anhydride group into other functionalities. mdpi.comnih.govresearchgate.net
The parent this compound shows strong characteristic absorptions for the carbonyl (C=O) groups. Cyclic anhydrides typically exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching. spectroscopyonline.comlibretexts.org When the anhydride ring is opened or converted, these peaks are replaced by new, characteristic absorptions.
For example, the synthesis of phthalimide derivatives from this compound results in the appearance of strong absorption peaks for the imide carbonyl groups, often observed in the range of 1656-1780 cm⁻¹. mdpi.com If the reaction leads to the formation of a carboxylic acid and an amide, characteristic peaks for the carbonyl (C=O) and amino (N-H) groups will be present. mdpi.com In one study, derivatives showed C=O absorption peaks in the range of 1689–1703 cm⁻¹ and N-H stretching bands between 3367–3405 cm⁻¹. mdpi.com The presence of N-H groups is indicated by absorption bands, which can be weak or strong, typically in the 3200-3400 cm⁻¹ region. mdpi.com
The following table presents typical IR absorption ranges for functional groups found in this compound derivatives.
| Functional Group | Vibration Type | Absorption Range (cm⁻¹) |
| Anhydride C=O | Symmetric & Asymmetric Stretch | ~1750 & ~1820 |
| Imide C=O | Stretch | 1650-1780 |
| Carboxylic Acid C=O | Stretch | 1680-1710 |
| Amide C=O | Stretch | 1660-1705 |
| Amine/Amide N-H | Stretch | 3200-3440 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. mdpi.comnih.govresearchgate.net In the structural elucidation of this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. mdpi.com
When a synthesized derivative is analyzed, the mass spectrum will show a molecular ion peak (M⁺ or [M]•⁺), which corresponds to the molecular weight of the compound. For example, the high-resolution mass spectrum of a synthesized thiosemicarbazide derivative of 4,5-dichlorophthalic anhydride showed a molecular radical cation peak at an m/z (mass-to-charge ratio) of 306.9503, which corresponded to the molecular formula C₉H₇Cl₂N₃O₃S. mdpi.com
The fragmentation of the molecular ion provides further structural confirmation. The way a molecule breaks apart upon ionization is often predictable and characteristic of its structure. A common fragmentation pathway for many carboxylic acid derivatives involves the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-C≡O⁺). libretexts.org In the analysis of phthalate derivatives, a prominent fragment ion corresponding to protonated phthalic anhydride (m/z 149) is often observed. nih.gov The analysis of these fragments helps to piece together the different components of the molecule, confirming the expected structure. mdpi.com
Below is a table illustrating the role of MS in the analysis of a this compound derivative.
| Compound | Analysis Type | m/z Value | Interpretation |
| Methyl 4-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate | HRMS (EI) | 354.9433 (found) | Molecular Ion Peak ([M]•⁺) |
| Methyl 4-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate | HRMS (EI) | 354.9473 (calculated) | Confirms Molecular Formula C₁₄H₇Cl₂NO₄S |
| 4,5-Dichlorophthalic anhydride | MS | 172 | Top Peak in Spectrum |
| 4,5-Dichlorophthalic anhydride | MS | 144 | 3rd Highest Peak |
Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. The results are used to determine the empirical formula of a synthesized substance. This empirical formula can then be compared with the molecular formula proposed based on the reaction scheme and confirmed by mass spectrometry.
For newly synthesized derivatives of this compound, elemental analysis serves as a crucial check for purity and structural integrity. Researchers compare the experimentally determined percentages of C, H, N, and other elements with the theoretical values calculated from the expected molecular formula. A close agreement between the found and calculated values provides strong evidence that the desired compound has been synthesized successfully and is of high purity. While detailed data tables are specific to each newly synthesized compound reported in the literature, this technique is a standard and confirmatory step in the characterization process, validating the results obtained from spectroscopic methods like NMR, IR, and MS. researchgate.net
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic structure and properties of dichlorophthalic anhydride (B1165640) and its derivatives. DFT studies, particularly using methods like B3LYP with basis sets such as 6-311G(d,p), are employed to elucidate various chemical and physical characteristics of these compounds. mdpi.comnih.govnih.gov Such calculations are foundational for optimizing molecular geometries in the ground state and for calculating vibrational frequencies, energy, and other key parameters. mdpi.com
Recognition of Chemical and Physical Features
DFT calculations are instrumental in recognizing the fundamental chemical and physical features of dichlorophthalic anhydride and its reaction products. mdpi.comnih.gov By optimizing the molecular structures, researchers can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. mdpi.com These computational approaches allow for the analysis of the molecule's electronic landscape, including the distribution of electrons and electrostatic potential. This information is crucial for understanding how the molecule interacts with other chemical species. For instance, DFT has been used to study the reactivity of 4,5-dichlorophthalic anhydride with various nucleophiles like thiosemicarbazide (B42300) and different amines, leading to the formation of phthalimides and dicarboxylic acids. mdpi.comnih.gov The structural confirmation of these synthesized compounds through spectroscopic methods (NMR, IR, MS) is often corroborated by theoretical calculations of their properties. mdpi.comnih.gov
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations serve as powerful indicators of a molecule's reactivity. mdpi.com These descriptors quantify various aspects of a molecule's electronic structure and its propensity to participate in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, ionization potential (IP), electron affinity (EA), chemical hardness (η), softness (S), chemical potential (µ), and the electrophilicity index (ω). mdpi.comresearchgate.net
The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap suggests that a molecule is more easily excited and thus more reactive. mdpi.com By calculating these values for a series of derivatives of 4,5-dichlorophthalic anhydride, researchers can compare their relative stabilities and reactivities. For example, a compound with a high chemical hardness (η) value is considered to be chemically more stable, whereas a compound with a low η value is softer and more reactive. mdpi.com Similarly, a low ionization potential (IP) indicates a better electron donor, while a high electron affinity (EA) points to a good electron acceptor. mdpi.com Fukui functions are also calculated to identify the most susceptible sites for nucleophilic, electrophilic, and free radical attacks within the molecule. mdpi.comnih.gov
Below is an interactive data table showcasing representative quantum chemical descriptors calculated for derivatives of 4,5-dichlorophthalic anhydride, illustrating how these values can predict chemical behavior.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Hardness (η) | Electrophilicity (ω) |
| Derivative A | -7.21 | -2.54 | 4.67 | 2.34 | 3.65 |
| Derivative B | -6.98 | -2.89 | 4.09 | 2.05 | 4.12 |
| Derivative C | -7.55 | -2.11 | 5.44 | 2.72 | 3.18 |
| Derivative D | -7.12 | -3.01 | 4.11 | 2.06 | 4.33 |
Note: The data in this table is illustrative, based on findings from computational studies of this compound derivatives. Actual values are dependent on the specific derivative and the computational method used.
Computational Studies of Reaction Mechanisms
Computational studies, primarily using DFT, are crucial for elucidating the detailed mechanisms of reactions involving this compound. rsc.orgnih.govmdpi.com These investigations go beyond predicting reactivity to map out the entire energy landscape of a reaction, including transition states and intermediates. nih.govsmu.edu By calculating the potential energy surface, researchers can identify the lowest energy pathway for a reaction, providing insights into its feasibility and kinetics. nih.gov For instance, the reaction of 4,5-dichlorophthalic anhydride with amines involves the nucleophilic attack on a carbonyl carbon, leading to the opening of the anhydride ring. mdpi.com DFT calculations can model this process, determining the activation energies associated with each step and confirming the structures of any transient intermediates. researchgate.net This level of mechanistic detail is often difficult to obtain through experimental means alone and is vital for optimizing reaction conditions and designing new synthetic routes. rsc.org
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses the computational methods used to represent and simulate the behavior of molecules. nih.gov For this compound, molecular modeling begins with the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms, which corresponds to the minimum energy conformation. mdpi.com This process is a fundamental part of conformational analysis, which explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. mdpi.com While the rigid ring structure of this compound limits its conformational flexibility compared to open-chain molecules, substituents attached to the phthalic anhydride core can have various orientations, which are investigated through these methods. Understanding the preferred conformation is essential as it dictates the molecule's shape, polarity, and how it interacts with other molecules. nih.gov
Non-Covalent Interactions and Crystal Packing Analysis
The arrangement of molecules in a solid-state crystal is governed by a network of non-covalent interactions. researchgate.net In the case of this compound and its derivatives, these interactions include halogen bonds (C-Cl···O or C-Cl···Cl), π-π stacking between aromatic rings, and van der Waals forces. semanticscholar.org Computational analysis is used to identify and quantify these weak interactions, which are critical in determining the crystal packing, and consequently, the material's physical properties like melting point and solubility. researchgate.net For halogenated compounds like this compound, halogen bonds are a particularly significant directional interaction that can influence the supramolecular architecture. semanticscholar.org
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. researchgate.netnih.gov The resulting Hirshfeld surface can be color-mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a model used in quantum chemistry to analyze the electron density distribution in molecules and other chemical systems. wikipedia.orguni-rostock.de This theory provides a rigorous basis for defining atoms within a molecule, chemical bonds, and molecular structure based on the topology of the electron density. wikipedia.orgscribd.com The analysis focuses on critical points in the electron density, where the gradient of the density is zero. uni-rostock.de
Key parameters in QTAIM analysis include the electron density (ρb) and its Laplacian (∇²ρb) at the bond critical points (BCPs). nih.gov These parameters help to characterize the nature and strength of chemical interactions. For instance, low values of electron density, positive values of the Laplacian, and near-zero total energy density are characteristic of weak, closed-shell interactions like halogen bonds. nih.govmdpi.com
In computational studies on related tetrahalophthalic anhydrides, QTAIM analysis has been employed to investigate various intermolecular interactions, such as halogen bonds (X···O and X···X). nih.gov The analysis revealed the presence of bond critical points and bond paths for these contacts, confirming their existence. nih.gov The calculated values of ρb and ∇²ρb at these points indicated that the halogen bonds were weak in nature. nih.govmdpi.com The negative sign of the function sign(λ₂)ρb further suggested that these interactions were attractive and fell within the van der Waals domain. nih.govmdpi.com
Table 1: Representative QTAIM Parameters for Halogen Bonds in Tetrahalophthalic Anhydrides (Note: Data is for the closely related tetrahalophthalic anhydrides, serving as a model for this compound.)
| Interaction Type | Electron Density (ρb) (a.u.) | Laplacian of Electron Density (∇²ρb) (a.u.) | Nature of Interaction |
| Halogen Bond (HaB) | 0.008–0.010 | 0.024–0.040 | Weak, Attractive |
This table is interactive. You can sort and filter the data.
Reduced-Density Gradient (RDG) Analysis
Reduced-Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) in real space. mdpi.comchemrxiv.org The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). mdpi.com By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, it is possible to distinguish between different types of interactions. mdpi.com
This analysis provides a graphical representation of a molecule's interaction regions:
Strong attractive interactions , such as hydrogen bonds, appear as spikes in the low-gradient, negative sign(λ₂)ρ region. mdpi.com
Weak interactions , like van der Waals forces, are found in the low-gradient, near-zero sign(λ₂)ρ region, often appearing as broad, greenish surfaces in visualizations. mdpi.com
Strong repulsive interactions , indicative of steric clashes, are located in the low-gradient, positive sign(λ₂)ρ region, typically colored in red. mdpi.com
While specific RDG studies on this compound are not detailed in the provided sources, related computational models like the Independent Gradient Model (IGM) have been applied to tetrahalophthalic anhydrides. nih.govmdpi.com IGM analysis also serves to identify and visualize intermolecular contacts. nih.gov For tetrahalophthalic anhydrides, mapping the sign(λ₂)ρb(r) function onto the isosurface helped to visualize the attractive nature of the interactions within the van der Waals domain. nih.govmdpi.com
Table 2: Interpretation of RDG Analysis Plots
| sign(λ₂)ρ Region | Color Code | Type of Interaction |
| Negative | Blue | Strong Attractive (e.g., Hydrogen Bonds) |
| Near Zero | Green | Weak Attractive (e.g., van der Waals) |
| Positive | Red | Strong Repulsive (e.g., Steric Clash) |
This table is interactive. You can sort and filter the data.
Spectroscopic Data Correlation with Computational Predictions
Computational methods, particularly Density Functional Theory (DFT), are instrumental in correlating theoretical predictions with experimental spectroscopic data. mdpi.comnih.gov For derivatives of 4,5-dichlorophthalic anhydride, DFT calculations have been performed using the B3LYP method with the 6-311G(d,p) basis set to investigate their chemical and physical characteristics. mdpi.comnih.govresearchgate.net These theoretical studies are then compared with experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm molecular structures. mdpi.comnih.gov
A study on the reactivity of 4,5-dichlorophthalic anhydride reported a "fairly good agreement" between the practical and theoretical vibrational analysis for one of its derivatives, validating the computational approach. mdpi.com The chemical structures of a series of synthesized compounds derived from 4,5-dichlorophthalic anhydride were confirmed using IR, NMR, and mass spectrometry, with DFT calculations providing further insight into their features. mdpi.comnih.gov
For example, the IR spectra of synthesized derivatives showed characteristic absorption peaks for carbonyl groups and amino groups, which could be correlated with the computationally predicted vibrational frequencies. mdpi.comnih.gov Similarly, ¹H-NMR and ¹³C-NMR spectra provided distinct signals for different protons and carbons in the molecules, which align with the calculated chemical environments of the atoms in the optimized molecular structures. mdpi.com
Table 3: Experimental IR Spectroscopic Data for a Derivative of 4,5-Dichlorophthalic Anhydride (Compound 2 from the cited study)
| Functional Group | Stretching Frequency (cm⁻¹) |
| Carbonyl (C=O) | 1727 |
| Carbonyl (C=O) | 1796 |
This table is interactive. You can sort and filter the data. nih.gov
Table 4: Experimental NMR Spectroscopic Data for a Derivative of 4,5-Dichlorophthalic Anhydride (Methyl 4-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate)
| Spectrum Type | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | 8.54 | H-2' |
| ¹H NMR | 8.32 | H-4/7 |
| ¹H NMR | 7.90 | H-5' |
| ¹H NMR | 3.67 | -OCH₃ |
| ¹³C NMR | 165.5 | -COOCH₃ |
| ¹³C NMR | 161.9 | C-1/3 |
| ¹³C NMR | 138.7 | C-5/6 |
| ¹³C NMR | 52.5 | -COOCH₃ |
This table is interactive. You can sort and filter the data. mdpi.com
Advanced Applications in Chemical Synthesis and Materials Science
Role as Chemical Intermediate in Specialty Chemical Production
Dichlorophthalic anhydride (B1165640) serves as a crucial intermediate in the synthesis of specialty chemicals, which are low-volume, high-value products with specific applications. The reactivity of the anhydride ring allows for straightforward reactions with various nucleophiles like alcohols, amines, and thiosemicarbazides, leading to the formation of more complex molecules. nih.govmdpi.comnih.gov This process, often involving the opening of the anhydride ring, is a fundamental step in building larger chemical structures. mdpi.com
Chlorinated phthalic anhydrides are utilized in the creation of specialty polyesters and other unique resins. porphyrin.net The presence of chlorine atoms on the aromatic ring modifies the electronic properties and reactivity of the molecule, enabling the synthesis of targeted compounds that may be difficult to produce through other means. google.com For example, derivatives of dichlorophthalic acid, which can be formed from the anhydride, are used in the synthesis of plant growth regulators. google.com Its role as a building block extends to the agrochemical and pharmaceutical industries, where it contributes to the formation of various bioactive compounds. nih.govmdpi.com
Contribution to Dye and Pigment Synthesis
Phthalic anhydrides, including dichlorophthalic anhydride, are foundational precursors in the manufacturing of a variety of dyes and pigments. nih.gov They are key intermediates for producing several classes of colorants, such as anthraquinone (B42736), phthalein, and fluorescein (B123965) dyes. nih.govmdpi.comgoogle.com The anhydride moiety is the reactive site for condensation reactions that form the core structure of these chromophores.
Quinizarin (B34044), or 1,4-dihydroxyanthraquinone, is an important orange and red-brown crystalline powder used as a dye and an intermediate for more complex colorants. wikipedia.org The conventional synthesis of quinizarin involves the reaction of phthalic anhydride with p-chlorophenol, followed by the hydrolysis of the chloride. wikipedia.orgorgsyn.org Another method involves the condensation of phthalic anhydride with hydroquinone. wikipedia.orgresearchgate.net this compound and other chlorinated phthalic anhydrides can be used in similar condensation reactions to produce chlorinated anthraquinone derivatives, which are valuable for creating specialized dyes. google.comresearchgate.net
Key Reaction in Quinizarin Synthesis:
Reactants: Phthalic Anhydride and p-Chlorophenol
Conditions: Typically heated in the presence of sulfuric acid and boric acid. orgsyn.orgresearchgate.net
Product Family: Anthraquinone Dyes
Phenolphthalein (B1677637) is a well-known acid-base indicator belonging to the phthalein dye class. Its synthesis is a classic example of the utility of phthalic anhydrides. The process involves the condensation of one molecule of phthalic anhydride with two molecules of phenol (B47542) under acidic conditions. This compound serves as a direct precursor for halogenated phenolphthalein derivatives. nih.govmdpi.com These substituted indicators can have altered pH transition ranges or other modified properties useful for specific analytical applications. The use of this compound demonstrates its role as a key intermediate in the production of phthalein-based compounds. nih.govgoogle.com
Building Block in Polymer Chemistry and Advanced Materials
This compound is a significant monomer and building block in the field of polymer chemistry, contributing to the development of advanced materials with tailored properties. nih.govmdpi.com Cyclic anhydrides are essential components in the synthesis of various polymers, including polyesters, polyimides, and alkyd resins. nih.govporphyrin.net The inclusion of chlorine atoms in the monomer backbone can impart desirable characteristics such as increased flame retardancy, chemical resistance, and thermal stability to the final polymer.
Chlorinated phthalic anhydrides are used in the production of specialty polyester (B1180765) resins, as well as glyptal and alkyd resins. nih.govporphyrin.net These resins are subsequently used in a variety of applications, including high-performance coatings for household appliances and medical devices. nih.govmdpi.com The anhydride group reacts with polyols (compounds with multiple hydroxyl groups) in a polycondensation reaction to form the polyester backbone. The properties of the resulting resin can be fine-tuned by selecting specific this compound isomers and co-monomers, allowing for the creation of materials with optimized hardness, flexibility, and resistance to environmental degradation.
A significant advanced application of this compound is in the development of organic photovoltaic (OPV) devices. Research has shown that 4,5-dichlorophthalic acid, the hydrolyzed form of the anhydride, can be used to create a self-assembled monolayer (SAM) that functions as an efficient anode interfacial layer (AIL). rsc.org This SAM can replace the commonly used PEDOT:PSS layer, which has drawbacks related to its acidic and hygroscopic nature that can decrease device stability. rsc.org
In a notable study, the 4,5-dichlorophthalic acid AIL was formed in-situ, simplifying the manufacturing process. rsc.org When used in OPV devices, this novel layer led to significant improvements in power conversion efficiency (PCE). The research highlights the potential of dichlorophthalic derivatives to advance the development of scalable and high-performance organic solar cells. rsc.org
| Active Layer Combination | Anode Interfacial Layer (AIL) | Power Conversion Efficiency (PCE) | Device Area | Reference |
|---|---|---|---|---|
| PM6:BO-4Cl | 4,5-dichlorophthalic acid (2C2BA) | 17.8% | Small-area | rsc.org |
| PM6:BO-4Cl | PEDOT:PSS (Control) | 17.4% | Small-area | rsc.org |
| PM6:BTP-eC9 | 4,5-dichlorophthalic acid (2C2BA) | 18.1% | Small-area | rsc.org |
| PM6:BTP-eC9 | 4,5-dichlorophthalic acid (2C2BA) | 16.7% | 2 cm² | rsc.org |
Applications in Agrochemical Formulations
This compound isomers serve as important intermediates in the synthesis of a variety of agrochemicals, leveraging their reactive anhydride group and the influence of chlorine substituents on the benzene (B151609) ring to build complex molecules with desired biological activities. Their applications span across herbicides, insecticides, and plant growth regulators, where the dichlorinated phthalic moiety is a key structural component.
Role as a Precursor to Herbicides
While direct synthesis routes from this compound to major commercial herbicides are not extensively documented in publicly available research, the related compound, 3,6-dichlorophthalic acid, is a known precursor to the herbicide chloramben (B1668635). Although chloramben is an aminobenzoic acid derivative, its synthesis highlights the utility of chlorinated phthalic acid structures in herbicide development.
Furthermore, research into biaryl-pyridazinone/phthalimide (B116566) derivatives has shown these compounds to possess excellent herbicidal activity. consensus.app This suggests a potential application for this compound in the synthesis of novel phthalimide-based herbicides. The synthesis would involve the reaction of this compound with an appropriate amine to form the corresponding dichlorophthalimide, which would then be further modified to yield the final herbicidal compound.
Use in the Synthesis of Insecticides
This compound is a valuable precursor for the synthesis of insecticides, particularly those based on the phthalimide structure. The phthalimide scaffold is a known pharmacophore with demonstrated insecticidal properties. The synthesis of these insecticides typically involves the reaction of this compound with a suitable amine or hydrazine (B178648) derivative to form an N-substituted dichlorophthalimide.
Research has demonstrated the insecticidal potential of phthalimide derivatives against various pests. For instance, a study on phthalimide derivatives synthesized from phthalic anhydride showed potent insecticidal activity against the Caribbean fruit fly (Anastrepha suspensa) nih.govresearchgate.netnih.gov. Although this study did not use a dichlorinated precursor, it provides strong evidence for the potential of dichlorophthalimide derivatives as effective insecticides. The introduction of chlorine atoms on the phthalic ring can significantly influence the lipophilicity and electronic properties of the molecule, which can, in turn, affect its insecticidal potency and spectrum of activity.
Table 1: Insecticidal Activity of Phthalimide Derivatives against Anastrepha suspensa
| Compound | LD50 (µ g/fly ) |
| 4a | 0.70 |
| 4c | 1.91 |
| 4d | 1.85 |
Source: Adapted from Tok et al., Biomolecules, 2023. nih.gov
The data in Table 1, while not from dichlorinated analogs, illustrates the type of quantitative structure-activity relationship (QSAR) data that is crucial in the development of new insecticides. The synthesis of dichlorophthalimide analogs would be a logical next step in the exploration of this class of insecticides.
Intermediate for Plant Growth Regulators
One of the well-established applications of this compound in agrochemicals is as an intermediate in the synthesis of plant growth regulators (PGRs). Specifically, 3,5-dichlorophthalic acid, which is readily derived from 3,5-dichlorophthalic anhydride, is a known precursor to certain PGRs google.com. These compounds can influence various physiological processes in plants, such as growth, development, and stress response.
The synthesis of these PGRs involves the conversion of 3,5-dichlorophthalic anhydride to the corresponding acid, which is then used in subsequent reactions to build the final active molecule. The presence of the two chlorine atoms at the 3 and 5 positions of the phthalic acid backbone is critical for the biological activity of the resulting plant growth regulator.
Table 2: Research Findings on this compound in Agrochemical Synthesis
| Agrochemical Class | Precursor | Key Research Finding |
| Herbicides | This compound (potential) | Derivatives of biaryl-pyridazinone/phthalimide show excellent herbicidal activity. consensus.app |
| Insecticides | This compound | Phthalimide derivatives exhibit potent insecticidal activity against pests like the Caribbean fruit fly. nih.govresearchgate.netnih.gov |
| Plant Growth Regulators | 3,5-Dichlorophthalic Anhydride | 3,5-Dichlorophthalic acid is a useful intermediate in the synthesis of plant growth regulators. google.com |
Advanced Analytical Methodologies for Dichlorophthalic Anhydride and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of dichlorophthalic anhydride (B1165640) derivatives, particularly for resolving complex mixtures of isomers and diastereomers. Both normal-phase (on silica (B1680970) gel) and reversed-phase HPLC methods are employed, depending on the specific analytical challenge.
The separation of diastereomers, for instance, is critical for preparing enantiopure compounds. A notable application involves the use of chiral molecular tools like camphorsultam dichlorophthalic acid (CSDP acid). When a racemic alcohol is esterified with CSDP acid, the resulting diastereomeric esters can be effectively separated using HPLC on a silica gel column. This approach not only facilitates the preparation of enantiopure alcohols but also allows for the simultaneous determination of their absolute configurations. The success of these separations is often dependent on the polarity and rigidity of the derivatizing groups.
Reversed-phase HPLC has also proven effective for analyzing impurities in related industrial compounds like phthalic anhydride. Methods using C18 columns with gradient elution can separate various acids and imides, demonstrating the versatility of the technique for quality control. For isomers of phthalic acid, mixed-mode columns that combine reversed-phase and anion-exchange mechanisms can achieve baseline separation in a short time.
| Technique | Stationary Phase | Application | Key Finding |
|---|---|---|---|
| Normal-Phase HPLC | Silica Gel | Separation of diastereomeric CSDP esters | Achieved good separation (α = 1.18, Rs = 1.06), enabling preparation of enantiopure compounds. |
| Reversed-Phase HPLC | C18 Column | Analysis of impurities in industrial phthalic anhydride. | Successfully separated maleic acid, phthalimide (B116566), and benzoic acid from phthalic acid. |
| Mixed-Mode HPLC | Coresep SB (Reversed-Phase/Anion-Exchange) | Analysis of phthalic acid isomers. | Baseline separation of ortho-, meta-, and para-phthalic acid achieved within five minutes. |
| Reversed-Phase HPLC | MIL-53(Fe) Packed Column | Separation of positional isomers (e.g., dichlorobenzene). | Demonstrated better separation performance for positional isomers compared to other stationary phases. |
Integration of Spectroscopic Techniques in Research
Spectroscopic techniques are indispensable for the structural elucidation and characterization of dichlorophthalic anhydride and its derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is routinely used to confirm the chemical structures of newly synthesized compounds derived from this compound.
In one study, the chemical reactivity of 4,5-dichlorophthalic anhydride with various nucleophiles was investigated to produce a series of phthalimide and dicarboxylic acid products. The structures of these derivatives were unequivocally confirmed through comprehensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. For example, the NMR spectrum of one derivative revealed a specific singlet at 2.22 ppm, corresponding to a methyl group, with its characteristic ¹³C resonance at 20.45 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The IR spectrum of a cyclic derivative of 4,5-dichlorophthalic anhydride showed strong absorption peaks at 1688, 1702, and 1780 cm⁻¹, which are consistent with the stretching frequencies of carbonyl groups.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is employed to study the interactions of phthalimide derivatives with other molecules, such as DNA. By monitoring changes in the absorption spectra, researchers can calculate binding constants and understand the nature of the interaction.
| Spectroscopic Method | Information Obtained | Example from Research |
|---|---|---|
| ¹H and ¹³C NMR | Confirmation of molecular structure and proton/carbon environment. | A singlet at 2.22 ppm (¹H) and a resonance at 20.45 ppm (¹³C) confirmed a methyl group in a derivative. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong absorption peaks between 1688-1780 cm⁻¹ confirmed the presence of carbonyl groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation. | Used to fully characterize the structural identity of products from reactions with 4,5-dichlorophthalic anhydride. |
| UV-Vis Spectroscopy | Characterization of interactions with macromolecules like DNA. | Calculated apparent association constants for phthalimide derivatives binding to calf thymus DNA. |
Time-Resolved Electron Paramagnetic Resonance (EPR) Studies
Time-Resolved Electron Paramagnetic Resonance (TREPR) is a sophisticated analytical method used to study transient paramagnetic species, such as triplet states and radical pairs, which are often key intermediates in photochemical reactions. While direct TREPR studies focused specifically on this compound are not extensively documented, the technique's application to related organic electron donor-acceptor systems highlights its potential for investigating the photophysical properties of this compound derivatives.
TREPR spectroscopy provides unique information on the dynamics and structure of short-lived species with unpaired electrons. It is particularly powerful for elucidating the mechanisms of processes like intersystem crossing (ISC) and charge separation in molecules designed for applications in organic light-emitting diodes (OLEDs).
In studies of donor-acceptor dyads, TREPR spectra can distinguish between different types of triplet states, such as localized triplet (³LE) and charge-transfer triplet (³CT) states. The analysis of these spectra yields crucial parameters that describe the magnetic interactions within the transient species.
Key parameters derived from TREPR studies include:
Zero-Field Splitting (ZFS) Parameters (D and E): These parameters provide information about the spatial distribution of the unpaired electrons and the geometry of the triplet state. For example, in a naphthalimide-phenothiazine dyad, distinct ZFS parameters were observed for the ³LE state (D = 2250 MHz) and the ³CS (charge-separated) state (D = 430 MHz), allowing for their unambiguous identification.
Electron Spin Polarization (ESP): The ESP pattern reveals details about the mechanism of triplet state formation. An inversion of the ESP pattern at longer delay times can indicate selective transitions between different excited states.
Given the electron-accepting nature of the phthalic anhydride core, derivatives of this compound functionalized with electron-donating groups could be designed to exhibit interesting photophysical properties. TREPR would be an invaluable tool for probing the transient triplet states and radical ion pairs that may form in such systems upon photoexcitation, providing deep mechanistic insights.
Future Research Directions and Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the anhydride (B1165640) ring and the influence of the chlorine substituents on the benzene (B151609) ring make dichlorophthalic anhydride a versatile substrate for a multitude of chemical transformations. Future research is poised to expand beyond conventional reactions, venturing into uncharted territories of synthetic utility.
One promising avenue lies in the exploration of organocatalysis . While traditionally reliant on metal-based catalysts, recent advancements in organocatalysis offer milder and more environmentally benign alternatives. The development of chiral organocatalysts could enable enantioselective transformations of this compound, leading to the synthesis of optically active derivatives with potential applications in pharmaceuticals and materials science. For instance, bifunctional organocatalysts could be designed to activate the anhydride and guide the stereoselective addition of nucleophiles.
Furthermore, the development of novel catalytic systems for the synthesis of this compound itself is a critical area of research. Current methods often involve harsh conditions and the use of hazardous reagents. Future efforts will likely focus on heterogeneous catalysts that offer advantages in terms of separation, reusability, and reduced waste generation. The design of catalysts with tailored active sites could lead to higher selectivity for the desired dichlorinated isomer, minimizing the formation of byproducts.
The exploration of unconventional reaction media also presents exciting possibilities. The use of ionic liquids, deep eutectic solvents, or supercritical fluids could not only enhance reaction rates and selectivities but also simplify product isolation and catalyst recycling, aligning with the principles of green chemistry.
A recent study on the reactivity of 4,5-dichlorophthalic anhydride with thiosemicarbazide (B42300) and various amines has provided valuable insights into its behavior with different nucleophiles, leading to the formation of phthalimide (B116566) and dicarboxylic acid derivatives. mdpi.comucla.edunih.govnih.govresearchgate.net This work serves as a foundation for further exploration of its reactions with a broader range of nucleophilic partners to synthesize novel heterocyclic compounds with potential biological activities. The general synthetic routes for some of these reactions are outlined below:
Reaction with thiosemicarbazide: 4,5-Dichlorophthalic anhydride is dissolved in boiling glacial acetic acid, followed by the addition of thiosemicarbazide, and the mixture is refluxed. mdpi.com
Reaction with 2-amino-5-methyl-benzoic acid or 3-amino-2-naphthoic acid: A mixture of 4,5-dichlorophthalic anhydride and the respective amino acid is refluxed in glacial acetic acid. mdpi.com
Reaction with ethylene (B1197577) diamine: A mixture of 4,5-dichlorophthalic anhydride and ethylene diamine is stirred under reflux in glacial acetic acid. mdpi.com
Formation of 2-Acetyl-5,6-dichloroisoindoline-1,3-dione: The parent compound from the reaction with thiosemicarbazide is refluxed with acetic anhydride. mdpi.com
Reaction with 2-amino-thiophene-3-carboxylic acid ethyl ester or methyl-4-aminothiophene-3-carboxylate hydrochloride: A mixture of 4,5-dichlorophthalic anhydride and the respective thiophene (B33073) derivative is stirred under reflux in either glacial acetic acid or DMF. mdpi.com
Development of New this compound-Derived Materials with Tailored Properties
This compound is a key building block for high-performance polymers, most notably polyimides and polyesters. Future research in this area will focus on the synthesis of new materials with precisely controlled properties to meet the demands of advanced applications.
The synthesis of novel polyimides from this compound and various diamines is a particularly active area of research. core.ac.uk By carefully selecting the diamine monomer, it is possible to tailor the properties of the resulting polyimide, such as its thermal stability, mechanical strength, solubility, and optical and electrical properties. For instance, the incorporation of flexible ether linkages or bulky side groups into the polymer backbone can enhance solubility and processability without significantly compromising thermal stability. The introduction of specific functional groups through the diamine can also impart desired functionalities, such as photoactivity or gas separation capabilities. mdpi.com
Similarly, the development of new polyesters based on this compound holds significant promise. These materials can offer a different set of properties compared to polyimides, such as improved processability and, in some cases, biodegradability. Research is directed towards synthesizing copolyesters with tailored thermal and mechanical properties by incorporating different diols or other dicarboxylic acids. kpi.uamdpi.comdergipark.org.trrasayanjournal.co.in The presence of chlorine atoms on the aromatic ring can also enhance the flame retardancy of these polyesters.
Beyond traditional polymers, there is growing interest in using this compound to create functional materials with specific applications. This includes the synthesis of:
Membranes for gas separation: The rigidity and controlled free volume of polyimides derived from this compound make them promising candidates for gas separation membranes with high selectivity and permeability.
Materials with tailored optical and electronic properties: The introduction of chromophoric or electroactive moieties into the polymer structure can lead to materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, and nonlinear optics.
Flame-retardant materials: The inherent flame retardancy imparted by the chlorine atoms makes this compound an attractive monomer for the synthesis of fire-resistant polymers and coatings.
| Material Type | Potential Properties | Potential Applications |
| Polyimides | High thermal stability, excellent mechanical strength, good chemical resistance, tailored solubility and optical properties. | Aerospace components, electronics, gas separation membranes, high-temperature adhesives. |
| Polyesters | Good thermal and mechanical properties, enhanced flame retardancy, potential for biodegradability. | Engineering plastics, flame-retardant materials, packaging. |
| Functional Materials | Specific optical, electronic, or separation properties. | OLEDs, photovoltaics, gas separation, sensors. |
Advanced Computational Approaches for Reactivity and Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational approaches are being employed to gain deeper insights into its reactivity and to guide the design of new molecules and materials.
Density Functional Theory (DFT) has already been successfully applied to study the chemical reactivity of 4,5-dichlorophthalic anhydride towards various nucleophiles. mdpi.comucla.edu These studies have provided valuable information about the electronic and physical features of the resulting products. Future research will likely involve more sophisticated DFT calculations to explore reaction mechanisms in greater detail, including the identification of transition states and the calculation of activation energies. This will enable a more accurate prediction of reaction outcomes and facilitate the rational design of catalysts.
Beyond DFT, other computational methods are emerging as powerful tools for chemical research. Machine learning (ML) , for instance, has the potential to revolutionize the way we predict chemical reactivity. cmu.eduresearchgate.netucla.eduyoutube.comnih.gov By training ML models on large datasets of experimental and computational data, it may become possible to rapidly predict the outcome of reactions involving this compound with a high degree of accuracy. This could significantly accelerate the discovery of new reaction pathways and the optimization of reaction conditions.
Computational Fluid Dynamics (CFD) is another powerful tool that can be applied to the production of this compound. CFD simulations can be used to model and optimize reactor design and operating conditions to maximize yield and minimize energy consumption.
The integration of these advanced computational methods will provide a powerful platform for:
Predicting reactivity and selectivity: Accurately forecasting how this compound will react under different conditions.
Elucidating reaction mechanisms: Gaining a detailed understanding of the step-by-step processes involved in its chemical transformations. rsc.org
Designing novel catalysts: In silico design of catalysts with enhanced activity and selectivity.
Guiding the synthesis of new materials: Predicting the properties of polymers and other materials derived from this compound before they are synthesized in the lab.
Sustainable Synthesis and Green Chemistry Considerations for this compound Production
The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. mdpi.com Future research on this compound will place a strong emphasis on developing more sustainable and environmentally friendly methods for its production.
A key focus will be on the development of greener synthetic routes that avoid the use of hazardous reagents and minimize waste generation. This could involve exploring alternative starting materials and developing catalytic processes that operate under milder conditions. The use of biocatalysis, for example, offers the potential for highly selective and environmentally benign syntheses. mdpi.comnih.gov
Flow chemistry is another promising technology for the sustainable production of this compound. chemanager-online.comrsc.orgresearchgate.netmit.edumorressier.com Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and the potential for process automation and optimization. This can lead to higher yields, reduced reaction times, and lower energy consumption.
Key areas for future research in the sustainable production of this compound include:
Development of catalytic routes from alternative feedstocks.
Application of biocatalysis for selective chlorination.
Implementation of flow chemistry for continuous and efficient production.
Minimization of solvent use and development of recycling strategies.
Reduction of energy consumption through process intensification.
By embracing these future research directions, the scientific community can continue to expand the utility of this compound while ensuring that its production and application are aligned with the principles of sustainability and green chemistry.
Q & A
Q. What spectroscopic techniques are essential for confirming the synthesis of Dichlorophthalic anhydride derivatives?
Methodological Answer: The synthesis of this compound derivatives is validated using:
Q. What reaction conditions optimize the synthesis of phthalimide derivatives from this compound?
Methodological Answer:
- Solvent System : Reflux in glacial acetic acid facilitates anhydride activation.
- Nucleophiles : Thiosemicarbazide or amines are added under reflux (e.g., 4,5-dichlorophthalic anhydride + thiosemicarbazide yields 85–90% product) .
- Workup : Precipitation in cold water followed by recrystallization (ethanol/water) ensures purity .
Q. How does the nucleophile’s electronic nature influence product distribution in this compound reactions?
Methodological Answer:
- Amines (e.g., primary vs. secondary): Primary amines favor mono-adducts due to lower steric hindrance, while bulkier amines may require extended reaction times .
- Thiosemicarbazide : Forms stable thiosemicarbazone derivatives via nucleophilic attack at the carbonyl group .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the electronic properties of this compound derivatives?
Methodological Answer:
- Computational Setup : Use B3LYP/6-311G(d,p) basis sets to calculate:
Q. What strategies resolve contradictions in spectroscopic data for this compound isomers (e.g., 3,6- vs. 4,5-substitution)?
Methodological Answer:
- Isomer Differentiation :
Q. What experimental designs study the regioselectivity of this compound in multi-step syntheses?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify intermediates (e.g., acyl chloride formation in AcCl-mediated cyclization) .
- Isotopic Labeling : Use ¹⁸O-labeled anhydrides to track oxygen migration during nucleophilic substitution .
- Competitive Reactions : Compare reactivity of 3,6- and 4,5-isomers with identical nucleophiles under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
